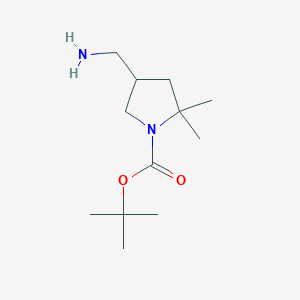

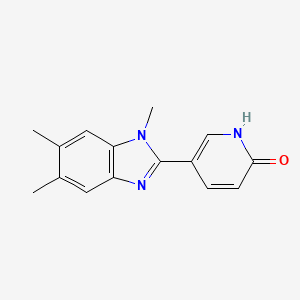

![molecular formula C8H11F2NO2 B2855195 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid CAS No. 2361635-29-0](/img/structure/B2855195.png)

2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid” is a chemical compound with the CAS Number: 2361635-29-0 . It has a molecular weight of 191.18 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H11F2NO2/c9-8(10)3-6(4-8)1-7(11,2-6)5(12)13/h1-4,11H2,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . More specific physical and chemical properties, such as melting point or solubility, are not provided in the search results.Scientific Research Applications

Synthesis of Sterically Constrained Amino Acids

- Synthesis for Chemistry and Biochemistry : The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and related compounds has been explored. These novel amino acids are part of a family of sterically constrained amino acids used in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).

Multigram Synthesis for Building Blocks

- Construction of Spirocyclic Scaffolds : A methodology for constructing the 6,6-difluorospiro[3.3]heptane scaffold was developed. This approach is useful for creating an array of bifunctionalized difluorospiro[3.3]heptane building blocks, which are important in the synthesis of complex organic compounds (Olifir et al., 2020).

Biocatalytic Reduction for Chiral Derivatives

- Access to Enantiomers : The desymmetrization of prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivatives via biocatalytic ketoreductase-mediated reduction has been used to access high enantiopurity in chiral alcohol derivatives. These are then converted to ester alcohols, amino acids, and amino alcohol building blocks (O'Dowd et al., 2022).

Synthesis of Novel Amino Acids

- Designing Peptidomimetics and Peptide Models : The stereoselective synthesis of related bicyclic amino acids, like 2-azabicyclo[2.2.1]heptane-1-carboxylic acid, has been reported. These amino acids form a library of conformationally constrained proline analogues for designing peptidomimetics and peptide models (Grygorenko et al., 2006).

Application in Transport Studies

- Investigation of Transport Mechanisms : Research has been conducted on the transport mechanism of analogs like 2-aminobicyclo[2,2,1]heptane-2-carboxylic acid in biological systems, providing insights into the cellular uptake and transport of such compounds (Bergmann et al., 2004).

Structural and Conformational Analysis

- Study of Fluorine-Containing Analogues : The polarity-related effects in molecular models of fluorine-containing analogues of amino acids, such as 4-fluoroprolines and 4-(trifluoromethyl)prolines, have been explored. This includes examining properties like conformation, acid–base transition, and amide-bond isomerism (Kubyshkin, 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name |

6-amino-2,2-difluorospiro[3.3]heptane-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F2NO2/c9-8(10)3-6(4-8)1-7(11,2-6)5(12)13/h1-4,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCFYKRYJFDNRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C(=O)O)N)CC(C2)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate](/img/structure/B2855112.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-isopropylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2855114.png)

![3-Methyl-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2855115.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2855123.png)

![1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2855134.png)